REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH:20][CH2:21][CH:22](OCC)OCC)=[S:19])=[CH:13][CH:12]=1)([O:8]CC)=[O:7]>O>[C:6]([C:11]1[CH:12]=[CH:13][C:14]([N:17]2[CH:22]=[CH:21][NH:20][C:18]2=[S:19])=[CH:15][CH:16]=1)([OH:8])=[O:7]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1=CC=C(C=C1)NC(=S)NCC(OCC)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with 200 ml of water, 100 ml of isopropyl alcohol, and 100 ml of hexane
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)N1C(NC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |